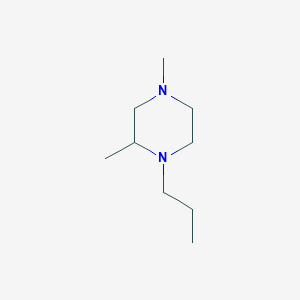
Piperazine, 2,4-dimethyl-1-propyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 2,4-dimethyl-1-propyl-(9CI) is a chemical compound with the molecular formula C₉H₂₀N₂. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 2,4-dimethyl-1-propyl-(9CI) typically involves the alkylation of piperazine with appropriate alkylating agents. One common method is the reaction of piperazine with 2,4-dimethyl-1-propyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
In industrial settings, the production of Piperazine, 2,4-dimethyl-1-propyl-(9CI) may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 2,4-dimethyl-1-propyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of Piperazine, 2,4-dimethyl-1-propyl-(9CI).
Reduction: Reduced piperazine derivatives.
Substitution: Piperazine derivatives with different alkyl or functional groups.
Scientific Research Applications
Piperazine, 2,4-dimethyl-1-propyl-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties. It serves as a lead compound for the development of new drugs.
Medicine: Piperazine derivatives are known for their therapeutic applications, particularly in the treatment of parasitic infections. Research is ongoing to explore its potential in treating other medical conditions.
Industry: The compound is used in the production of various industrial chemicals, including surfactants, corrosion inhibitors, and polymer additives.
Mechanism of Action
The mechanism of action of Piperazine, 2,4-dimethyl-1-propyl-(9CI) involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or ion channels, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound, widely used in pharmaceuticals and agrochemicals.
1-Methylpiperazine: A derivative with a single methyl group, used in various chemical syntheses.
1-Ethylpiperazine: Another derivative with an ethyl group, known for its applications in medicinal chemistry.
Uniqueness
Piperazine, 2,4-dimethyl-1-propyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2,4-dimethyl-1-propyl substitution makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
Molecular Formula |
C9H20N2 |
|---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
2,4-dimethyl-1-propylpiperazine |
InChI |
InChI=1S/C9H20N2/c1-4-5-11-7-6-10(3)8-9(11)2/h9H,4-8H2,1-3H3 |
InChI Key |
XQLAXVVLFHGZKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


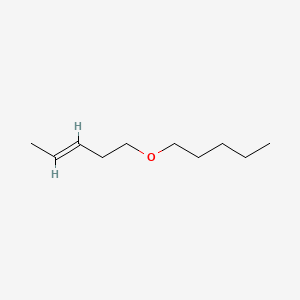
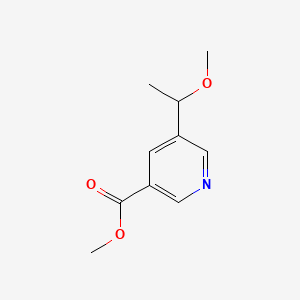
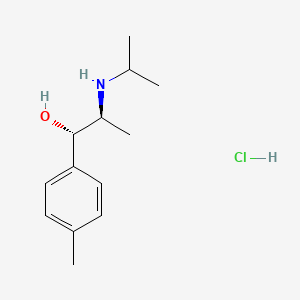
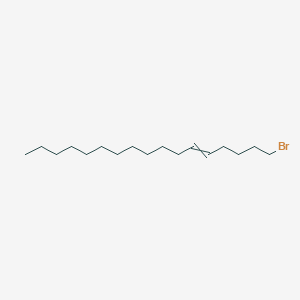
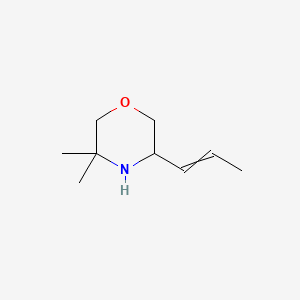
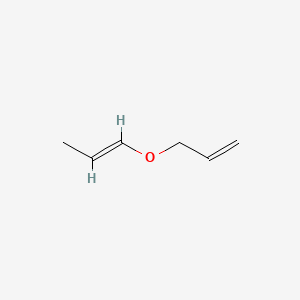
![1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl-](/img/structure/B13814263.png)

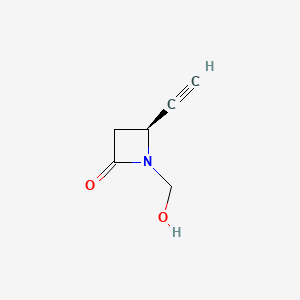
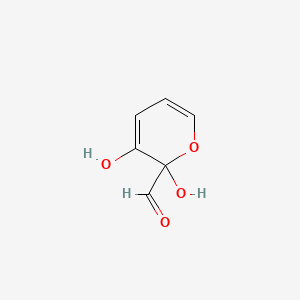
![2-[(1,2-Dimethyl-3-piperidinyl)methyl]-3H-indol-3-one](/img/structure/B13814278.png)
![N-[4-[(dimethylamino)methyl]phenyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide;hydrochloride](/img/structure/B13814279.png)
![Phenanthro[3,2-b]thiophene](/img/structure/B13814292.png)
![2H-Thiazolo[5,4-B]carbazole](/img/structure/B13814302.png)
